molecular formula C24H31N5O B264889 N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

カタログ番号 B264889
分子量: 405.5 g/mol
InChIキー: RRIMYOYFXSMBCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, also known as BPN14770, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. It is a selective inhibitor of phosphodiesterase-4D (PDE4D) and has shown promising results in preclinical studies.

作用機序

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway and enhances synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased cAMP levels and PKA activity in the brain
- Reduced amyloid-beta levels and tau phosphorylation in mouse models of Alzheimer's disease
- Enhanced synaptic plasticity and long-term potentiation (LTP)
- Anti-inflammatory effects, including reduced levels of pro-inflammatory cytokines

実験室実験の利点と制限

One advantage of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its selectivity for PDE4D, which minimizes off-target effects and reduces the risk of adverse events. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for chronic dosing in preclinical studies. However, one limitation of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its relatively low potency compared to other PDE4 inhibitors, which may require higher doses for therapeutic efficacy.

将来の方向性

There are several future directions for research on N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, including:
- Clinical trials in patients with Alzheimer's disease and Fragile X syndrome
- Investigation of the potential therapeutic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in other neurological disorders, such as Parkinson's disease and schizophrenia
- Optimization of the pharmacokinetic properties and potency of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide to improve its therapeutic efficacy
- Development of biomarkers to monitor the pharmacodynamic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in clinical trials
- Investigation of the mechanisms underlying the anti-inflammatory effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

合成法

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide involves several steps, including the coupling of 4-phenylpiperazine with 1-propyl-1H-benzimidazole-5-carboxylic acid, followed by the protection of the resulting intermediate and subsequent reduction to yield the final product. The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been described in detail in a patent application filed by Tetra Discovery Partners, the company that developed the drug.

科学的研究の応用

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been extensively studied in preclinical models of cognitive impairment, including mouse models of Alzheimer's disease and Fragile X syndrome. In these studies, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has also been shown to have potential therapeutic effects in other neurological disorders, such as Parkinson's disease and schizophrenia.

特性

製品名

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

分子式

C24H31N5O

分子量

405.5 g/mol

IUPAC名

N-[2-[(4-phenylpiperazin-1-yl)methyl]-1-propylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C24H31N5O/c1-3-12-29-22-11-10-19(25-24(30)4-2)17-21(22)26-23(29)18-27-13-15-28(16-14-27)20-8-6-5-7-9-20/h5-11,17H,3-4,12-16,18H2,1-2H3,(H,25,30)

InChIキー

RRIMYOYFXSMBCQ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

正規SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。